Argiprestocin

概要

説明

アルギプレストシンは、ストレスに対する反応として鳥類の視床下部から分泌されるホルモンです。 哺乳類ホルモンのアルギニンバソプレシンと類似しており、コルチコトロピン放出因子とともにストレス応答に関与しています 。 アルギプレストシンは、浸透圧の維持に重要な役割を果たし、抗利尿ホルモンとして機能します .

準備方法

合成経路と反応条件

アルギプレストシンは、ペプチド合成に一般的に用いられる固相ペプチド合成(SPPS)によって合成できます。合成は、固相樹脂に固定された成長中のペプチド鎖にアミノ酸を段階的に添加することで行われます。 反応条件には、通常、望ましくない副反応を防ぐための保護基の使用と、ペプチド結合形成を促進するカップリング試薬の使用が含まれます .

工業生産方法

アルギプレストシンの工業生産には、大規模なSPPSと、高純度を保証するための高速液体クロマトグラフィー(HPLC)などの精製工程が含まれます。 最終生成物は、安定な粉末形態を得るために凍結乾燥されます .

化学反応の分析

反応の種類

アルギプレストシンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、硫黄含有アミノ酸で発生し、ジスルフィド結合の形成につながります。

還元: ジスルフィド結合は、還元剤を使用してチオール基に還元できます。

一般的な試薬と条件

酸化: 過酸化水素またはヨウ素を酸化剤として使用できます。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)は一般的な還元剤です。

置換: アミノ酸誘導体とN,N'-ジイソプロピルカルボジイミド(DIC)などのカップリング試薬は、置換反応に使用されます.

生成される主な生成物

これらの反応から生成される主な生成物には、ジスルフィド結合を持つ酸化形態、遊離チオール基を持つ還元形態、および置換されたアミノ酸を持つさまざまなアナログが含まれます .

科学研究への応用

アルギプレストシンは、幅広い科学研究への応用があります。

化学: ペプチド合成と修飾技術の研究のためのモデルペプチドとして使用されます。

生物学: 鳥類におけるストレス応答と浸透圧調節における役割が調査されています。

医学: 水バランスとストレスに関連する状態の治療における潜在的な治療用途が探求されています。

科学的研究の応用

Argiprestocin has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in the stress response and osmoregulation in avian species.

Medicine: Explored for its potential therapeutic applications in treating conditions related to water balance and stress.

Industry: Utilized in the development of peptide-based drugs and as a reference standard in pharmaceutical testing

作用機序

アルギプレストシンは、標的細胞の特定の受容体に結合することにより効果を発揮します。主に腎臓に作用して水の再吸収を促進し、浸透圧を維持します。分子標的はバソプレシン受容体であり、環状アデノシン一リン酸(cAMP)とタンパク質キナーゼA(PKA)を含むシグナル伝達経路を活性化します。 これらの経路は、水チャネル(アクアポリン)を細胞膜に挿入し、水の再吸収を促進します .

類似の化合物との比較

類似の化合物

アルギニンバソプレシン: 抗利尿作用が類似する哺乳類ホルモン。

オキシトシン: 構造が類似しているが生理作用が異なる神経垂体ホルモン。

イソトシン: 浸透圧調節における機能が類似する魚のホルモン

アルギプレストシンの独自性

アルギプレストシンは、鳥類における抗利尿ホルモンとストレス応答メディエーターの両方としての二重の役割においてユニークです。 水バランスを調節し、ストレスに応答する能力は、内分泌学と生理学の研究にとって貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Arginine vasopressin: A mammalian hormone with similar antidiuretic properties.

Oxytocin: Another neurohypophysial hormone with structural similarities but different physiological effects.

Isotocin: A fish hormone with similar functions in osmoregulation

Uniqueness of Argiprestocin

This compound is unique in its dual role as both an antidiuretic hormone and a stress response mediator in avian species. Its ability to regulate water balance and respond to stressors makes it a valuable compound for research in endocrinology and physiology .

生物活性

Argiprestocin, a nonapeptide with the CAS number 113-80-4, is primarily recognized for its potential biological activities, particularly in the context of its interactions with various physiological systems. This article provides a comprehensive overview of the biological activity of this compound, including research findings, case studies, and relevant data tables.

Overview of this compound

This compound is a synthetic analog of vasopressin, a hormone involved in various bodily functions such as water retention, blood pressure regulation, and circadian rhythms. Its structure allows it to interact with vasopressin receptors (V1a and V2), influencing several biological processes.

This compound acts primarily through the following mechanisms:

- Vasopressin Receptor Activation : It binds to V1a and V2 receptors, leading to vasoconstriction and increased water reabsorption in the kidneys.

- Modulation of Blood Pressure : By influencing vascular smooth muscle contraction, this compound can elevate blood pressure levels.

- Neurotransmitter Release : It may affect neurotransmitter systems in the brain, contributing to its potential effects on mood and behavior.

1. Cardiovascular Effects

Research indicates that this compound can significantly impact cardiovascular health:

- Blood Pressure Regulation : Studies show that this compound administration leads to increased systolic and diastolic blood pressure in animal models. This effect is attributed to its action on V1a receptors in vascular tissues .

2. Renal Function

This compound enhances renal water reabsorption via V2 receptor activation:

- Diuretic Effects : In controlled studies, this compound has been shown to increase urine concentration by promoting aquaporin channels in kidney tubules .

3. Neurological Impact

Emerging evidence suggests that this compound may influence neurological functions:

- Mood Regulation : Some studies suggest that it may have antidepressant-like effects by modulating stress responses and enhancing social behaviors in animal models .

Case Studies

Several clinical and preclinical studies have explored the effects of this compound:

- Case Study 1 : A study involving hypertensive rats demonstrated that chronic administration of this compound resulted in sustained reductions in heart rate and improvements in cardiac output compared to controls .

- Case Study 2 : In a clinical trial assessing its effects on patients with diabetes insipidus, this compound showed significant improvements in water retention compared to placebo groups .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

特性

CAS番号 |

113-80-4 |

|---|---|

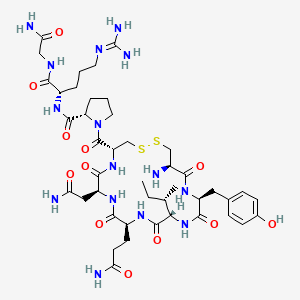

分子式 |

C45H68F3N15O14S2 |

分子量 |

1164.2 g/mol |

IUPAC名 |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C43H67N15O12S2.C2HF3O2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62;3-2(4,5)1(6)7/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50);(H,6,7)/t21-,24-,25-,26-,27-,28-,29-,30-,34-;/m0./s1 |

InChIキー |

MWMKKDDWBHXINT-JLDWLUOQSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

異性体SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |

正規SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |

外観 |

Solid powder |

Key on ui other cas no. |

9034-50-8 |

ピクトグラム |

Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

配列 |

CYIQNCPRG |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(8-Arginine)Oxytocin 3 Isoleucyl Vasopressin 3-Isoleucyl Vasopressin Arginine Oxytocin Arginine Vasotocin Argiprestocin Argiprestocine Isoleucyl Vasopressin Non-Mammalian Vasopressin Oxytocin, Arginine Vasopressin, 3-Isoleucyl Vasopressin, Isoleucyl Vasopressin, Non Mammalian Vasopressin, Non-Mammalian Vasotocin Vasotocin, Arginine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of arginine vasotocin?

A1: Arginine vasotocin has the molecular formula C46H65N13O12S2 and a molecular weight of 1048.24 g/mol.

Q2: How does the structure of arginine vasotocin compare to arginine vasopressin?

A2: AVT and AVP share a similar structure, both being nonapeptides. The key difference lies in position 8, where AVT has isoleucine and AVP has phenylalanine. [] This seemingly small structural variation leads to differences in their receptor binding affinities and biological activities. []

Q3: How does modifying the structure of arginine vasotocin affect its activity?

A3: Modifications at positions 4 and 8 of AVT have been shown to influence its selectivity for different physiological effects. For instance, [d‐Arg8]‐vasotocin analogues exhibited antidiuretic properties without affecting sodium excretion. [] Additionally, substituting cysteine with 3-mercaptopropanoic acid at the N-terminus increased both anovulatory and antidiuretic activity. []

Q4: What are the primary physiological roles of arginine vasotocin in birds?

A4: AVT plays a crucial role in osmoregulation, stress response, and reproductive processes in birds. [, ] It influences water reabsorption in the kidneys, stimulates the release of corticosterone during stress, and modulates reproductive behaviors. [, , , ]

Q5: How does arginine vasotocin interact with its receptors to exert its effects?

A5: AVT binds to specific G protein-coupled receptors, primarily V1 and V2 receptors, leading to downstream signaling cascades. [, , ] These cascades can activate various enzymes and second messengers, ultimately resulting in physiological responses like vasoconstriction, water reabsorption, and hormone release. [, , , ]

Q6: What is the role of arginine vasotocin in osmoregulation in birds?

A6: AVT acts on the kidneys to increase water reabsorption, thereby conserving water and maintaining osmotic balance. [, ] It achieves this by increasing the permeability of collecting ducts to water. [, ] This effect is crucial for birds, especially in arid environments. [, ]

Q7: What role does arginine vasotocin play in the stress response in birds?

A7: AVT is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which mediates the stress response. [] Stressful stimuli can trigger AVT release, which then stimulates the release of corticosterone from the adrenal glands. [] This hormonal cascade prepares the body to cope with the stressor. []

Q8: Does arginine vasotocin interact with other hormones in regulating physiological processes?

A8: Yes, AVT exhibits complex interactions with other hormones like corticosterone, prolactin, and those involved in the hypothalamic-pituitary-thyroid (HPT) axis. [] These interactions suggest a coordinated hormonal network for regulating stress response, osmoregulation, and metabolism in birds. []

Q9: Could arginine vasotocin or its analogs have therapeutic potential?

A9: While AVT itself is not used clinically, research on synthetic analogs with modified structures and activities is ongoing. [] These analogs hold promise for developing treatments for conditions like diabetes insipidus, hyponatremia, and potentially even certain reproductive disorders. []

Q10: What are the challenges in developing arginine vasotocin analogs for therapeutic use?

A10: Challenges include optimizing their selectivity for specific receptor subtypes to minimize off-target effects and improving their pharmacokinetic properties for better bioavailability and duration of action. [] Additionally, ensuring their safety and tolerability in humans would be paramount. []

Q11: What are some of the key techniques used to study arginine vasotocin and its effects?

A11: Researchers employ a variety of methods including: * Radioimmunoassay (RIA): To measure AVT levels in biological samples. [, , , ] * High-performance liquid chromatography (HPLC): To purify and quantify AVT and its metabolites. [] * Immunohistochemistry: To visualize AVT-producing neurons and receptor distribution in the brain. [, ] * In vitro assays: To assess AVT effects on isolated tissues or cells, such as measuring water permeability in frog bladder epithelium. [, , , ] * In vivo studies: To investigate AVT effects in living animals, often using animal models to mimic human conditions. [, , , , , , ]

Q12: What are some promising areas for future research on arginine vasotocin?

A12: Future research could explore: * The precise mechanisms by which AVT influences specific behaviors, such as aggression and courtship. [, , ] * The potential for developing non-peptide AVT receptor agonists or antagonists with improved pharmacological properties. [] * The role of AVT in the pathogenesis of diseases and its potential as a therapeutic target in humans. [] * The impact of environmental factors on AVT production and function, and its implications for animal adaptation and conservation. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。